5-Chloro-2-methoxy-4-methylbenzenesulfonamide

Catalog No.
S1541065
CAS No.
199590-75-5
M.F
C8H10ClNO3S
M. Wt
235.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methoxy-4-methylbenzenesulfonamide

CAS Number

199590-75-5

Product Name

5-Chloro-2-methoxy-4-methylbenzenesulfonamide

IUPAC Name

5-chloro-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

InChI

InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

VQHIRMCXZNAVRG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC

Synonyms

5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDE

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC

5-Chloro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro group, a methoxy group, and a methyl group on a benzene ring. Its chemical formula is C8_8H10_10ClNO3_3S, with a molecular weight of approximately 235.69 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.

Typical of sulfonamides. These include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acylation: The amine group can be acylated to form more complex derivatives, which may enhance biological activity.
  • Dehalogenation: The chloro group can be replaced by other nucleophiles under suitable conditions.

These reactions are crucial for modifying the compound to enhance its efficacy and selectivity in biological applications.

Research indicates that 5-chloro-2-methoxy-4-methylbenzenesulfonamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa cells, demonstrating an IC50_{50} value indicative of its potency against tumor cells . Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cell survival.

Several methods have been developed for synthesizing 5-chloro-2-methoxy-4-methylbenzenesulfonamide:

  • Traditional Synthetic Routes: This involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with appropriate amines under controlled conditions.
  • Mechanosynthesis: A novel approach where solid-state reactions are facilitated through mechanical milling, often yielding high purity products with reduced solvent use .
  • Base-Assisted Mechanosynthesis: Utilizing potassium carbonate as a base in mechanosynthesis has been shown to be effective in synthesizing sulfonamides efficiently .

These methods provide flexibility in producing the compound while allowing for modifications to enhance yield and purity.

5-Chloro-2-methoxy-4-methylbenzenesulfonamide finds applications primarily in medicinal chemistry:

  • Antimicrobial Agents: Its structure suggests potential use as an antibiotic or antifungal agent.
  • Cancer Therapy: Due to its cytotoxic properties, it is being explored as a candidate for cancer treatment.
  • Pharmaceutical Intermediates: The compound serves as a building block for synthesizing more complex pharmaceuticals.

Interaction studies have revealed that 5-chloro-2-methoxy-4-methylbenzenesulfonamide interacts with various biological targets. Its sulfonamide moiety allows it to mimic p-amino benzoic acid, potentially inhibiting bacterial folic acid synthesis. Additionally, studies suggest that it may interact with specific enzymes involved in cancer cell proliferation, making it a target for further investigation in cancer therapy .

Several compounds share structural similarities with 5-chloro-2-methoxy-4-methylbenzenesulfonamide. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Chloro-2-ethoxybenzene-1-sulfonyl chloride0.97Ethoxy group instead of methoxy
2-Methoxy-4-methylbenzene-1-sulfonyl chloride0.86Lacks chloro substitution
5-Chloro-2-methoxybenzenesulfonyl chloride0.86Similar core structure but different substituents
5-Chloro-2-ethoxybenzene-1-sulfonyl chloride0.85Ethoxy group presents different properties
2-Ethoxy-4-methylbenzene-1-sulfonyl chloride0.83Variation in substituent positioning

The uniqueness of 5-chloro-2-methoxy-4-methylbenzenesulfonamide lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

XLogP3

1.5

Wikipedia

5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide

Dates

Last modified: 08-15-2023

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